molecular formula C5H13ClN2O2 B3022556 2-Methoxybutanohydrazide hydrochloride CAS No. 1049749-93-0

2-Methoxybutanohydrazide hydrochloride

Cat. No. B3022556
CAS RN: 1049749-93-0
M. Wt: 168.62 g/mol
InChI Key: RSDJIQKFLGZXHP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of hydrazide derivatives is well-represented in the provided literature. Paper describes the preparation of 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide derivatives, which suggests that similar methodologies could potentially be applied to synthesize 2-Methoxybutanohydrazide hydrochloride. The synthesis involves analytical and spectral analyses, which are crucial for characterizing the structure and purity of the synthesized compounds.

Molecular Structure Analysis

The molecular structure of hydrazide derivatives is typically characterized using various spectroscopic techniques. In paper , the characterization of new metal complexes derived from a hydrazide ligand was performed using IR, UV-VIS, 1H-NMR, ESR, and mass spectroscopy. These techniques provide detailed information about the molecular structure, which is essential for understanding the properties and potential reactivity of the compound.

Chemical Reactions Analysis

The reactivity of hydrazide derivatives can be inferred from the studies provided. For example, paper discusses the synthesis of metal complexes with a hydrazide ligand, indicating that hydrazides can coordinate with metal ions to form complexes. This suggests that this compound might also participate in similar chemical reactions, potentially forming complexes with various metals.

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazide derivatives are not directly discussed in the provided papers. However, the synthesis conditions, such as reaction temperature and solvent choice, are optimized in paper for the synthesis of 2-oxo-4-phenylbutanoic acid, which could provide insights into the stability and solubility of related compounds like this compound. The use of response surface methodology (RSM) in paper for optimizing synthesis parameters could also be applied to study the physical and chemical properties of this compound.

Relevant Case Studies

While there are no direct case studies on this compound, the papers provide examples of biological activities associated with hydrazide derivatives. Paper reports on the analgesic, antifungal, antibacterial, and antiproliferative activities of synthesized benzohydrazide derivatives. Similarly, paper discusses the potent cytotoxicity effect of metal complexes derived from a hydrazide ligand against human liver cancer cell lines. These studies suggest that this compound could also exhibit interesting biological activities, warranting further investigation.

properties

IUPAC Name

2-methoxybutanehydrazide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2.ClH/c1-3-4(9-2)5(8)7-6;/h4H,3,6H2,1-2H3,(H,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSDJIQKFLGZXHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NN)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20586417
Record name 2-Methoxybutanehydrazide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1049749-93-0
Record name 2-Methoxybutanehydrazide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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